molecular formula C17H24N2O6 B558294 Boc-Ile-ONp CAS No. 16948-38-2

Boc-Ile-ONp

Cat. No.: B558294
CAS No.: 16948-38-2
M. Wt: 352.4 g/mol
InChI Key: RFSVHANJROIWPM-UHFFFAOYSA-N
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Description

Boc-Ile-ONp is a complex organic compound that features a nitrophenyl group, a tert-butoxycarbonyl-protected amino group, and a methylpentanoate backbone

Mechanism of Action

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within biological systems.

Result of Action

The molecular and cellular effects of Boc-Ile-ONp’s action would depend on the specific peptides that it helps synthesize . The resulting peptides could have a wide range of effects, from enzymatic activity to signal transduction, depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature between 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ile-ONp typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino acid precursor. This is followed by esterification with 4-nitrophenol under appropriate conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Boc-Ile-ONp can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid in dichloromethane is commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Hydrolysis: 4-Nitrophenol and the corresponding carboxylic acid.

    Deprotection: The free amine derivative.

    Reduction: The amino derivative of the original compound.

Scientific Research Applications

Boc-Ile-ONp has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Ile-ONp is unique due to the presence of both a nitrophenyl group and a Boc-protected amino group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSVHANJROIWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937638
Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-38-2
Record name p-Nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016948382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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